molecular formula C16H8Cl2O4 B3573750 2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate

2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate

Cat. No.: B3573750
M. Wt: 335.1 g/mol
InChI Key: OAAGNVBDLHBTPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate is a useful research compound. Its molecular formula is C16H8Cl2O4 and its molecular weight is 335.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.9799641 g/mol and the complexity rating of the compound is 479. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques: The compound has been synthesized through various methods, including the O-acylation reaction, which yields derivatives of 2-oxo-2H-chromen-7-yl with high efficiency. For instance, 2-oxo-2H-chromen-7-yl 4-chlorobenzoate was synthesized using this method with a notable yield of 88% (Becerra et al., 2021).
  • Characterization Methods: Extensive characterization techniques such as mass spectrometry, IR, UV–Vis, and NMR spectroscopy are used to analyze the synthesized compounds. This comprehensive approach ensures accurate identification and understanding of their structure and properties.

Chemical Reactions and Derivatives

  • Formation of Thiazolidin-4-ones: In research, the focus has been on creating derivatives like thiazolidin-4-ones based on 7-hydroxy-2-oxo-2H-chromen-4-yl acetic acid. This involves multi-step reactions, resulting in a series of compounds with potential antibacterial activity (Čačić et al., 2009).
  • Antimicrobial Activity: Derivatives of 7-hydroxy-2-oxo-2H-chromen-4-yl acetic acid have been synthesized and evaluated for their antimicrobial properties. This includes assessing their effectiveness against various bacteria strains, indicating their potential in antibacterial applications (Čačić et al., 2006).

Advanced Applications

  • Antineoplastic Activity: Derivatives like 3-(2-oxo-2H-chromen-3-yl)-2-oxo-2H,5H-pyrano[3,2-c]chromen-5-yl acetates have been synthesized and evaluated for antineoplastic activities against human tumor cell lines. This suggests a potential for developing new antitumor agents(Gašparová et al., 2013).
  • Dielectric Properties in Polymers: Research includes synthesizing polymers functionalized with coumarone (a derivative of 2-oxo-2H-chromen-7-yl) and analyzing their dielectric properties. Such studies are crucial for developing advanced materials with specific electrical characteristics (Bezgin et al., 2015).

Biomedical Research

  • Antibacterial Effects: Several studies have synthesized new derivatives of 4-hydroxy-chromen-2-one (a related compound) and tested them for antibacterial activity. This highlights the potential of these compounds in creating new antibacterial agents (Behrami et al., 2019).

Novel Synthetic Pathways and Compounds

  • Innovative Synthesis Techniques: There has been a focus on developing environmentally benign conditions for synthesizing derivatives like 2-amino-4-(2-oxo-2H-chromen-3-yl)thiophene-3-carbonitriles, demonstrating the advancement in synthetic methodologies (Srikrishna & Dubey, 2014).
  • Ultrasound-Promoted Synthesis: The use of ultrasound irradiation in the synthesis of new thiazole derivatives bearing a coumarin nucleus showcases the innovative approaches in the field of organic synthesis (Gomha & Khalil, 2012).

Properties

IUPAC Name

(2-oxochromen-7-yl) 2,4-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl2O4/c17-10-3-5-12(13(18)7-10)16(20)21-11-4-1-9-2-6-15(19)22-14(9)8-11/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAAGNVBDLHBTPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)O2)OC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate
Reactant of Route 2
Reactant of Route 2
2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate
Reactant of Route 3
Reactant of Route 3
2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate
Reactant of Route 4
Reactant of Route 4
2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate
Reactant of Route 5
Reactant of Route 5
2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate
Reactant of Route 6
Reactant of Route 6
2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.